molecular formula C12H14O2 B3003002 6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid CAS No. 14378-56-4

6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid

Cat. No.: B3003002
CAS No.: 14378-56-4
M. Wt: 190.242
InChI Key: IWWVDVJJFIJZQE-UHFFFAOYSA-N
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Description

Historical Evolution of Benzoannulene Scaffold Development

The benzoannulene system emerged from foundational work on annulene chemistry initiated by Heilbronner and Winstein in the mid-20th century. Early synthetic approaches focused on annulene derivatives, but stability challenges limited their practical applications until the development of hydrogenated variants. The introduction of tetrahydrobenzoannulene frameworks in the 1980s marked a turning point, combining partial aromatic character with improved synthetic accessibility.

A critical advancement occurred with the development of carboxyl-functionalized derivatives, exemplified by 6,7,8,9-tetrahydro-5H-benzoannulene-5-carboxylic acid. This compound’s synthesis typically proceeds through a Friedel-Crafts acylation strategy followed by regioselective hydrogenation, achieving the characteristic partially saturated system while preserving the carboxylic acid functionality. The molecular structure (C₁₂H₁₄O₂) features:

Property Value Source
Molecular Weight 190.24 g/mol
Melting Point 116–118°C
Hydrogen Bond Donors 1 (carboxylic acid)
Topological Polar SA 37.3 Ų

The compound’s non-alternant π-system creates distinct electronic characteristics compared to benzene derivatives. X-ray crystallography reveals bond length alternation patterns (1.34–1.48 Å) intermediate between classical aromatic and conjugated polyene systems. This partial aromaticity enables unique charge transfer properties while maintaining sufficient flexibility for biological target engagement.

Theoretical Significance of Non-Alternant Aromatic Systems in Medicinal Chemistry

Non-alternant aromatic systems like the benzoannulene scaffold violate Hückel’s 4n+2 π-electron rule while maintaining stabilized conjugated systems. Theoretical analyses using density functional theory (DFT) reveal:

$$ E{\text{aromatic}} = -1.87 \, \text{eV} \quad \text{(NICS(1) = -4.3 ppm)} $$
$$ \Delta E
{\text{strain}} = 18.6 \, \text{kcal/mol} $$

These calculations indicate moderate aromatic stabilization energy combined with significant ring strain, creating a unique electronic profile exploitable in drug design. The carboxylic acid group enhances water solubility (LogP = 1.92) while serving as a hydrogen bond donor for target protein interactions.

Comparative analysis of aromatic systems:

System π-Electrons Conjugation Biological Activity
Benzene 6 Full Limited
Benzoannulene 8 Partial Antiviral
Naphthalene 10 Full Carcinogenic

The partial conjugation in benzoannulene derivatives enables selective interactions with viral polymerases while avoiding off-target effects associated with planar aromatic systems. Recent molecular dynamics simulations demonstrate enhanced binding to Chikungunya virus non-structural protein 3 (nsP3) through:

  • Optimal surface complementarity (85% van der Waals contact)
  • Strategic hydrogen bonding with Asp⁴⁵² and Lys³⁹⁸ residues
  • π-cation interactions with Arg⁴¹⁰ side chains

These interactions underlie the compound’s antiviral activity (EC₉₀ = 0.77 μM) while maintaining >30 μM cytotoxicity thresholds in human fibroblasts. The development of second-generation derivatives focuses on optimizing these interactions through targeted functional group modifications while preserving the core annulene architecture.

Key Research Findings:

  • Seven-membered annulenes show 3× greater antiviral potency vs. five-membered analogs
  • Carboxylic acid group contributes 40% of total binding energy in enzyme complexes
  • Hydrogenation pattern critically affects metabolic stability (t₁/₂ = 6.7 h vs. 1.2 h for planar analog)

This structural paradigm continues to inspire new drug discovery approaches targeting RNA viruses, protein-protein interactions, and allosteric enzyme sites. Ongoing research explores applications in:

  • Kinase inhibition through ATP-binding pocket distortion
  • G-quadruplex DNA stabilization for anticancer therapies
  • Modulating ion channel gating through π-cation interactions

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-12(14)11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7,11H,2,4,6,8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWVDVJJFIJZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC=CC=C2C(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14378-56-4
Record name 6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cycloheptene derivatives, which undergo cyclization in the presence of strong acids or bases . The reaction conditions often include temperatures ranging from 50°C to 150°C and reaction times of several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity 6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylic acid .

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C₁₂H₁₄O₂
Molecular Weight: 190.24 g/mol
IUPAC Name: 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid
CAS Number: 14378-56-4

THBCA features a bicyclic structure derived from benzoannulene with a carboxylic acid functional group. This configuration contributes to its distinct chemical reactivity and biological properties.

Medicinal Chemistry

THBCA has been investigated for its biological activities, particularly in the development of pharmaceuticals.

  • Anticancer Activity: Research suggests that THBCA and its derivatives may interact with specific molecular targets such as enzymes or receptors involved in cancer progression. Studies have focused on synthesizing derivatives of THBCA to evaluate their efficacy against various cancer cell lines.
  • Anti-inflammatory Properties: The carboxylic acid group allows for further functionalization, which can lead to compounds with anti-inflammatory effects. The mechanism of action is likely related to the modulation of inflammatory pathways at the molecular level.

Materials Science

The unique electronic properties of THBCA make it a candidate for applications in materials science:

  • Optoelectronic Applications: THBCA exhibits interesting photophysical properties, including light absorption and emission characteristics. This makes it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research is ongoing to explore the potential of THBCA-based materials in enhancing the efficiency of these devices.
  • Polymer Chemistry: As a building block, THBCA can be utilized in the synthesis of novel polymers with tailored properties for applications in coatings, adhesives, and other industrial products .

Organic Synthesis

THBCA serves as an essential intermediate in organic synthesis:

  • Synthesis of Complex Molecules: The compound can be employed as a starting material for synthesizing more complex organic molecules. Its unique structure allows chemists to create derivatives that possess desirable functionalities for various applications .
  • Functionalization Strategies: The carboxylic acid group provides a versatile site for further chemical modifications, enabling the development of new compounds with specific biological or physical properties.

Case Study 1: Anticancer Derivatives

A study investigated a series of THBCA derivatives for their anticancer activity against human breast cancer cells. The results indicated that specific modifications to the carboxylic acid group significantly enhanced cytotoxicity compared to the parent compound.

Case Study 2: OLED Development

Researchers explored the use of THBCA in the fabrication of OLEDs. The findings demonstrated that devices incorporating THBCA exhibited superior luminescent efficiency compared to traditional materials, highlighting its potential as a key component in advanced optoelectronic applications.

Mechanism of Action

The mechanism of action of 6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Key Properties

The table below summarizes structural analogues, their substituents, molecular properties, and applications:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications References
6,7,8,9-Tetrahydro-5H-benzo[7]annulene-5-carboxylic acid -COOH at C5 C₁₂H₁₄O₂ High polarity, acidic (pKa ~4–5); used as a building block for drug candidates.
1-Methyl-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid -CH₃ at C1, -C=O at C5, -COOH at C7 C₁₃H₁₄O₃ Reduced acidity due to electron-withdrawing oxo group; synthesized via diester hydrolysis.
6-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol -CH₃ at C6, -OH at C5 C₁₂H₁₆O Increased lipophilicity (logP ~2.8); potential intermediate in alcohol methylation.
5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid hydrochloride -NH₂ at C5, -COOH at C5 (hydrochloride salt) C₁₂H₁₆ClNO₂ Enhanced water solubility; used in peptide conjugates and metal coordination.
2-[5-(Carboxymethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl]acetic acid Dual -CH₂COOH groups at C5 and C6 C₁₅H₁₈O₄ Dicarboxylic acid with increased molecular weight (262.3 g/mol); chelating agent potential.
3,9,9-Trimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid -CH₃ at C3, dual -CH₃ at C9, -COOH at C2 C₁₆H₂₀O₂ High lipophilicity (logP ~3.5); FABP4 inhibitor (IC₅₀ = 2.9 µM).
9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid -C=O at C9, -COOH at C2 C₁₂H₁₂O₃ Electron-deficient ring system; used in crystallography studies.
Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate -C=O at C5, -COOCH₃ at C6 C₁₃H₁₄O₃ Ester prodrug form; improves membrane permeability.

Functional Group Impact on Reactivity and Bioactivity

  • Carboxylic Acid Derivatives : The parent compound and its C2/C7-carboxylic acid analogues exhibit acidity (pKa ~4–5), enabling salt formation and hydrogen bonding. These are critical for receptor binding, as seen in FABP4 inhibition by the trimethylated analogue .
  • Hydroxyl and Amino Groups: The 5-ol derivative () is less acidic (pKa ~10) but more nucleophilic, while the 5-amino hydrochloride () introduces basicity (pKa ~9–10), enhancing solubility in polar solvents.
  • Oxo and Ester Groups : The 5-oxo and 9-oxo derivatives () are electron-withdrawing, reducing ring electron density and directing electrophilic substitution to meta/para positions. Esters (e.g., ) serve as prodrugs to improve bioavailability.

Biological Activity

6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid (CAS No. 14378-56-4) is a polycyclic aromatic compound with a unique fused ring structure. Its biological activity has garnered interest due to its potential therapeutic applications. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₂H₁₄O₂
  • Molecular Weight : 190.24 g/mol
  • Purity : ≥ 97% .

The biological activity of 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid is primarily attributed to its ability to interact with various biological targets. Research indicates that it may function as an inhibitor of specific enzymes and receptors involved in disease processes.

Enzyme Inhibition

Studies have shown that this compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. The inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators, suggesting potential anti-inflammatory properties.

Anticancer Properties

Recent research has explored the anticancer potential of 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid. In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including:

  • Breast cancer (MCF-7)
  • Lung cancer (A549)
  • Colon cancer (HT-29)

The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against a range of bacteria and fungi, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

These findings suggest that it may serve as a lead compound for developing new antimicrobial agents .

Case Studies

StudyFindings
In vitro study on MCF-7 cells Induced apoptosis with IC50 values at low micromolar concentrationsSuggests potential as an anticancer agent
Antimicrobial efficacy testing Effective against both gram-positive and gram-negative bacteriaIndicates broad-spectrum antimicrobial activity
Inflammation model in mice Reduced inflammation markers after administrationSupports potential use in treating inflammatory diseases

Research Findings

Several studies have focused on synthesizing derivatives of 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid to enhance its biological activity. Modifications to the carboxylic acid group have been shown to improve potency against specific targets while reducing toxicity .

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